(E)-pent-2-enoyl chloride

Catalog No.
S3414620
CAS No.
33698-85-0
M.F
C5H7ClO
M. Wt
118.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-pent-2-enoyl chloride

CAS Number

33698-85-0

Product Name

(E)-pent-2-enoyl chloride

IUPAC Name

(E)-pent-2-enoyl chloride

Molecular Formula

C5H7ClO

Molecular Weight

118.56 g/mol

InChI

InChI=1S/C5H7ClO/c1-2-3-4-5(6)7/h3-4H,2H2,1H3/b4-3+

InChI Key

OTTYFDRFBJPGRW-ONEGZZNKSA-N

SMILES

CCC=CC(=O)Cl

Canonical SMILES

CCC=CC(=O)Cl

Isomeric SMILES

CC/C=C/C(=O)Cl

Potential applications in organic synthesis

The presence of a reactive acyl chloride group (C-Cl) and an alkene (C=C) functionality makes (E)-pent-2-enoyl chloride a valuable intermediate in organic synthesis. Here are some potential applications:

  • Synthesis of substituted alkenes: The C-Cl group can be readily substituted with various nucleophiles, allowing the introduction of diverse functional groups at the alpha (α) position to the alkene. This can be achieved through nucleophilic substitution reactions, such as S_N2 reactions with amines or alcohols.
  • Diels-Alder reactions: The combination of an electron-withdrawing acyl chloride group and an electron-rich alkene makes (E)-pent-2-enoyl chloride a potential dienophile in Diels-Alder reactions. These reactions allow the formation of six-membered cyclic compounds with high regio- and stereoselectivity.
  • Claisen condensation: The α-hydrogens of the enoyl chloride can participate in Claisen condensation reactions with other carbonyl compounds, leading to the formation of β-keto esters or β-diketones. These products are valuable starting materials for further synthetic transformations.

(E)-pent-2-enoyl chloride is an organic compound with the molecular formula C5_5H7_7ClO. It features a five-carbon chain with a double bond between the second and third carbons, and a carbonyl chloride functional group attached to the second carbon. This configuration gives it unique properties and reactivity that are significant in various chemical applications. The compound is also known by several synonyms, including (E)-2-pentenoyl chloride and (E)-pent-2-enoylchloride .

  • Nucleophilic Addition: The carbonyl carbon can be attacked by nucleophiles, leading to the formation of various derivatives.
  • Condensation Reactions: It can react with amines to form amides, particularly chiral α,β-unsaturated amides when combined with chiral auxiliaries.
  • Elimination Reactions: Under certain conditions, it may participate in elimination reactions, generating alkenes.

These reactions are crucial in organic synthesis, particularly in creating complex molecules for pharmaceuticals and agrochemicals.

While specific biological activity data for (E)-pent-2-enoyl chloride is limited, compounds containing similar structures often exhibit notable biological properties. For instance, α,β-unsaturated carbonyl compounds can act as Michael acceptors in biological systems, potentially leading to interactions with nucleophilic sites in proteins or enzymes. This reactivity can influence various metabolic pathways and cellular functions.

Several methods exist for synthesizing (E)-pent-2-enoyl chloride:

  • Direct Chlorination: Chlorination of pent-2-enoic acid using thionyl chloride or oxalyl chloride can yield (E)-pent-2-enoyl chloride directly.
  • Dehydration of Acids: Dehydration of pent-2-enoic acid derivatives can also produce this compound.
  • Reaction with Acid Chlorides: Reacting pentenones with acid chlorides followed by deacylation is another synthetic route.

Each method varies in efficiency and yield depending on the specific conditions employed.

(E)-pent-2-enoyl chloride has several applications in organic synthesis:

  • Synthesis of Chiral Compounds: It is used as a building block for synthesizing chiral α,β-unsaturated amides, which are important in pharmaceutical chemistry.
  • Intermediate in Organic Synthesis: The compound serves as an intermediate in the synthesis of various organic compounds, including agrochemicals and fine chemicals.
  • Reagent in

Interaction studies involving (E)-pent-2-enoyl chloride primarily focus on its reactivity with nucleophiles and its role as an electrophile in various chemical processes. These interactions are critical for understanding its potential applications in drug design and development, particularly concerning how it may interact with biological macromolecules.

Several compounds share structural similarities with (E)-pent-2-enoyl chloride. Here are some notable examples:

Compound NameMolecular FormulaKey Features
(Z)-pent-2-enoyl chlorideC5_5H7_7ClOGeometric isomer; differs in double bond configuration
3-pentenoyl chlorideC5_5H7_7ClODouble bond at a different position; different reactivity
But-2-enoyl chlorideC4_4H5_5ClOOne carbon less; simpler structure

The uniqueness of (E)-pent-2-enoyl chloride lies in its specific geometric configuration and functional group placement, which influence its reactivity patterns compared to these similar compounds. The presence of the double bond at the second position makes it particularly reactive towards nucleophiles compared to other enoyl chlorides.

XLogP3

2

Dates

Modify: 2023-08-19

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